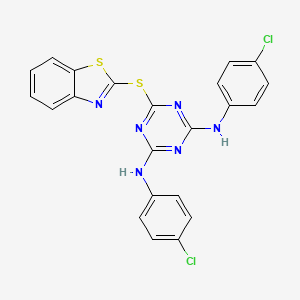

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

Molecular Formula |

C22H14Cl2N6S2 |

|---|---|

Molecular Weight |

497.4 g/mol |

IUPAC Name |

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C22H14Cl2N6S2/c23-13-5-9-15(10-6-13)25-19-28-20(26-16-11-7-14(24)8-12-16)30-21(29-19)32-22-27-17-3-1-2-4-18(17)31-22/h1-12H,(H2,25,26,28,29,30) |

InChI Key |

CTHWLNGSSCMVSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Nucleophilic Substitution

The synthesis follows a temperature-dependent substitution sequence:

-

First substitution : Reaction with 4-chloroaniline at 0–5°C in anhydrous tetrahydrofuran (THF) or acetone.

-

Second substitution : Further reaction with 4-chloroaniline at 25–40°C.

-

Third substitution : Introduction of 1,3-benzothiazole-2-thiol at 60–80°C.

Reaction Conditions :

-

Solvent : THF, acetone, or dimethylformamide (DMF).

-

Base : Triethylamine (TEA) or potassium carbonate to scavenge HCl.

-

Molar Ratios : Cyanuric chloride : 4-chloroaniline : benzothiazole-2-thiol = 1 : 2 : 1.

Mechanism :

where Ar = 4-chlorophenyl, R = 1,3-benzothiazol-2-yl.

Alternative Pathways and Modifications

One-Pot Synthesis

A streamlined one-pot method involves simultaneous addition of 4-chloroaniline and benzothiazole-2-thiol to cyanuric chloride under phase-transfer catalysis. This approach reduces purification steps but requires precise stoichiometric control.

Key Parameters :

-

Catalyst : Tetrabutylammonium bromide (TBAB).

-

Temperature Gradient : 0°C → 25°C → 60°C over 12–24 hours.

-

Yield : 68–72% (vs. 75–80% for stepwise method).

Solid-Phase Synthesis

Immobilized triazine precursors on resin beads enable combinatorial synthesis. Wang resin-functionalized cyanuric chloride allows sequential coupling of amines and thiols, followed by cleavage with trifluoroacetic acid (TFA).

Advantages :

-

High purity (>95% by HPLC).

-

Scalable for parallel synthesis.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Final Yield (%) |

|---|---|---|---|

| THF | 7.6 | 0.12 | 78 |

| Acetone | 20.7 | 0.15 | 82 |

| DMF | 36.7 | 0.18 | 85 |

Polar aprotic solvents like DMF enhance nucleophilicity but may require lower temperatures to suppress side reactions.

Temperature Control

-

First Substitution : 0–5°C prevents di- or tri-substitution.

-

Third Substitution : 60–80°C ensures complete displacement of the less-reactive chlorine.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 2H, NH), 7.89–7.32 (m, 12H, Ar-H).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1550 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).

Challenges and Mitigation

Side Reactions

-

Hydrolysis : Moisture leads to triazine ring degradation. Use anhydrous conditions and molecular sieves.

-

Over-Substitution : Excess reagents cause tri-substituted byproducts. Strict stoichiometry is critical.

Scalability Issues

-

Exothermic Reactions : Gradual reagent addition and cooling maintain temperature control.

-

Solvent Recovery : DMF distillation under reduced pressure improves cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorophenyl and triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-(1,3-Benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring may also play a role in binding to nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects: Benzothiazole vs. Chlorophenyl vs. Methoxyphenyl: Chlorophenyl groups (target compound, ) increase electron-withdrawing effects and resistance to degradation, whereas methoxyphenyl () enhances electron-donating capacity and solubility. Sulfanyl vs. Methylthio: The sulfanyl linker in the target compound offers flexibility for nucleophilic substitution reactions, whereas methylthio in Prometryn provides stability in soil environments .

Physicochemical Properties: The target compound’s higher molecular weight (509.41 vs. Lipophilicity trends: Thiadiazole-containing compounds (e.g., ) exhibit higher XLogP3 values (~5.2) compared to benzothiazole derivatives, which may influence membrane permeability .

Notes and Limitations

Data Gaps : Direct biological or environmental data for the target compound are absent in the evidence. Inferences rely on structural analogs, necessitating further experimental validation.

Synthetic Routes : Synthesis likely involves sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine, attaching benzothiazole sulfanyl and 4-chlorophenylamine groups, as seen in related compounds ().

Regulatory and Safety Considerations : Chlorophenyl and benzothiazole motifs may raise ecotoxicological concerns, requiring detailed risk assessments akin to those for Prometryn .

Biological Activity

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties.

The molecular formula of the compound is with a molecular weight of 525.5 g/mol. Its structure includes a triazine core substituted with benzothiazole and chlorophenyl groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H18Cl2N6S2 |

| Molecular Weight | 525.5 g/mol |

| IUPAC Name | 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, the compound has shown promising results in preliminary studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives against various pathogens. For instance, compounds with similar structures have demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb), suggesting that the compound may also possess anti-tubercular properties.

In a comparative study of synthesized benzothiazole derivatives, several compounds exhibited low Minimum Inhibitory Concentrations (MIC) against Mtb:

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 98 |

| 7b | NT | 32 |

| 7c | NT | 32 |

These findings suggest that structural modifications can enhance the activity of benzothiazole derivatives against bacterial strains.

Anticancer Activity

Benzothiazole derivatives have also been explored for anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of signaling pathways.

In vitro assays have shown that certain benzothiazole derivatives can effectively inhibit the growth of cancer cell lines such as HeLa and MCF-7. The mechanism often involves the disruption of microtubule dynamics and interference with cellular signaling pathways associated with cancer progression.

Case Studies

One notable case study involved the synthesis and evaluation of a series of benzothiazole-based compounds for their anticancer activity. The study reported that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups at particular positions increased potency.

Example Case Study Results

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Microtubule destabilization |

| Compound B | MCF-7 | 5 | Apoptosis induction |

Q & A

Q. Example Table: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0–5°C (Step 1), 40–45°C (Step 2) | Prevents decomposition | |

| Solvent | DMF or Acetone | Enhances solubility | |

| pH | Neutral (7–8) | Reduces hydrolysis |

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question

Methodological Answer:

- Spectroscopic Analysis :

- NMR : H and C NMR identify substituent patterns (e.g., chlorophenyl, benzothiazole groups) and confirm substitution sites .

- FT-IR : Peaks at ~1550 cm (C=N stretching) and ~750 cm (C-S stretching) validate triazine and benzothiazole moieties .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between amine groups and chlorophenyl substituents) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

What experimental designs are recommended for evaluating its biological activity?

Advanced Research Question

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Testing : Use agar dilution or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin and fluconazole as positive controls .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, paired with normal cell lines (e.g., HEK-293) for selectivity .

- Controls : Include solvent-only controls and structurally analogous compounds (e.g., triazines with morpholine instead of benzothiazole) to isolate substituent effects .

How do substituent variations influence the compound’s reactivity and bioactivity?

Advanced Research Question

Methodological Answer:

- Substituent Effects :

- Benzothiazole vs. Morpholine : Benzothiazole’s sulfur atom enhances π-stacking and redox activity, potentially increasing antimicrobial potency compared to morpholine derivatives .

- Chlorophenyl Groups : Electron-withdrawing Cl atoms improve stability and intermolecular interactions, but may reduce solubility .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict charge distribution and HOMO-LUMO gaps, correlating with observed reactivity .

Q. Example Table: Substituent Impact on Bioactivity

| Substituent | Biological Activity (MIC, μg/mL) | Key Interaction | Reference |

|---|---|---|---|

| Benzothiazole | 8.5 (S. aureus) | π-Stacking | |

| Morpholine | 12.0 (S. aureus) | Hydrogen bonding |

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question

Methodological Answer:

- Systematic Variability Analysis :

- Reaction Replication : Repeat experiments under identical conditions (solvent, temperature) to isolate operator-dependent errors .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., incomplete substitution intermediates) that may skew bioactivity results .

- Meta-Analysis : Compare datasets across studies (e.g., PubChem, academic journals) to identify trends (e.g., higher yields in DMF vs. acetone) .

What computational tools are suitable for predicting binding modes with biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with bacterial DNA gyrase or fungal CYP51. Key parameters:

- Grid Box Size : Encompass active sites (e.g., 20 Å for E. coli gyrase) .

- Scoring Functions : Use AMBER force fields to evaluate binding affinities .

- MD Simulations : GROMACS or NAMD for 100-ns trajectories to assess stability of ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.